molecular formula C11H19NO3 B2518224 1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine CAS No. 2177258-29-4

1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine

Cat. No.: B2518224
CAS No.: 2177258-29-4
M. Wt: 213.277
InChI Key: NOMAXSCMSDPLOK-UHFFFAOYSA-N
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Description

1,4,9-Trioxadispiro[4242]tetradecan-12-amine is a heterocyclic compound with a unique structure characterized by two spiro-linked tetrahydrofuran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine typically involves the formation of the spiro-linked tetrahydrofuran rings followed by the introduction of the amine group. One common method involves the cyclization of a suitable diol precursor under acidic conditions to form the spiro rings. The amine group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the spiro rings.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-one: This compound is similar in structure but contains a ketone group instead of an amine group.

    1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-thiol: This compound has a thiol group in place of the amine group.

Uniqueness

1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine is unique due to its specific combination of spiro-linked tetrahydrofuran rings and an amine group. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

4,9,12-trioxadispiro[4.2.48.25]tetradecan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c12-9-1-6-13-10(9)2-4-11(5-3-10)14-7-8-15-11/h9H,1-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMAXSCMSDPLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1N)CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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